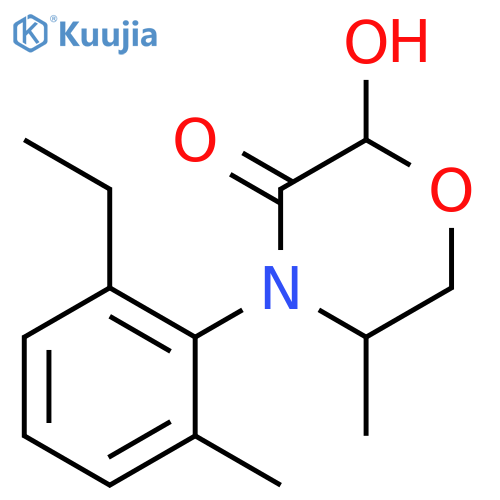Cas no 61520-54-5 (4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone)

61520-54-5 structure
商品名:4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone 化学的及び物理的性質
名前と識別子
-
- 4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methylmorpholin-3-one
- 3-morpholinone, 4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methyl-
- Metolachlor metabolite CGA 49751 100 microg/mL in Acetonitrile
- 3-Morpholinone, 4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methyl-; 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone; CGA 49751
- 4-[2-ethyl-6-methylphenyl]-2-hydroxy-5-methyl-3 -morpholinon
- 4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
- Metolachlor metabolite CGA 49751
- DTXSID60866861
- NS00124738
- 61520-54-5
- CGA 49751
- 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one
- 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
-
- インチ: InChI=1S/C14H19NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10,14,17H,4,8H2,1-3H3
- InChIKey: QPDFDZIXZFNQDJ-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=CC(=C1N2C(COC(C2=O)O)C)C
計算された属性
- せいみつぶんしりょう: 249.13657
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 49.77
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E904560-1000mg |
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone |
61520-54-5 | 1g |
$1774.00 | 2023-05-18 | ||
| TRC | E904560-100mg |
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone |
61520-54-5 | 100mg |
$ 230.00 | 2023-09-07 | ||
| TRC | E904560-1g |
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone |
61520-54-5 | 1g |
$ 1777.00 | 2023-09-07 | ||
| TRC | E904560-500mg |
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone |
61520-54-5 | 500mg |
$ 999.00 | 2023-09-07 |
4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
61520-54-5 (4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone) 関連製品
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
